molecular formula C13H17Cl2NO B5887489 2,6-dichloro-N,N-di(propan-2-yl)benzamide

2,6-dichloro-N,N-di(propan-2-yl)benzamide

Cat. No.: B5887489
M. Wt: 274.18 g/mol
InChI Key: HHWPBNBWEHNOIU-UHFFFAOYSA-N
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Description

2,6-dichloro-N,N-di(propan-2-yl)benzamide is an organic compound with the molecular formula C13H17Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring and two isopropyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N,N-di(propan-2-yl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as ethanol or dichloromethane, under basic conditions provided by a base like sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N,N-di(propan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-dichloro-N,N-di(propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dichloro-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes or receptors, disrupting their normal function and leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-N,N-di(propan-2-yl)benzamide is unique due to the presence of isopropyl groups, which enhance its hydrophobicity and potentially its biological activity. This structural feature can influence its interaction with biological targets and its overall efficacy in various applications .

Properties

IUPAC Name

2,6-dichloro-N,N-di(propan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO/c1-8(2)16(9(3)4)13(17)12-10(14)6-5-7-11(12)15/h5-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWPBNBWEHNOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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